molecular formula C16H10N2O B12909810 4-(Furan-2-yl)-6-phenylpyridine-3-carbonitrile CAS No. 496052-18-7

4-(Furan-2-yl)-6-phenylpyridine-3-carbonitrile

Cat. No.: B12909810
CAS No.: 496052-18-7
M. Wt: 246.26 g/mol
InChI Key: ZLNZMDUOMYLFCP-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)-6-phenylnicotinonitrile is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring, a phenyl group, and a nicotinonitrile moiety

Preparation Methods

The synthesis of 4-(Furan-2-yl)-6-phenylnicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of furan-2-carbaldehyde with benzyl cyanide in the presence of a base, followed by cyclization and subsequent functional group modifications. Industrial production methods may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and specific solvents to enhance yield and purity.

Chemical Reactions Analysis

4-(Furan-2-yl)-6-phenylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile group, where nucleophiles such as amines or alcohols replace the cyano group, forming amides or esters.

Scientific Research Applications

4-(Furan-2-yl)-6-phenylnicotinonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)-6-phenylnicotinonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate its mode of action at the molecular level.

Comparison with Similar Compounds

4-(Furan-2-yl)-6-phenylnicotinonitrile can be compared with other similar compounds such as:

    4-(Furan-2-yl)-6-methylnicotinonitrile: This compound has a methyl group instead of a phenyl group, which may alter its chemical and biological properties.

    4-(Furan-2-yl)-6-chloronicotinonitrile:

    4-(Furan-2-yl)-6-aminonicotinonitrile: The amino group introduces different reactivity patterns and potential biological activities.

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of the furan-nicotinonitrile scaffold in chemical research.

Properties

CAS No.

496052-18-7

Molecular Formula

C16H10N2O

Molecular Weight

246.26 g/mol

IUPAC Name

4-(furan-2-yl)-6-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C16H10N2O/c17-10-13-11-18-15(12-5-2-1-3-6-12)9-14(13)16-7-4-8-19-16/h1-9,11H

InChI Key

ZLNZMDUOMYLFCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=C2)C3=CC=CO3)C#N

Origin of Product

United States

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